![molecular formula C20H20Cl2N2O2S B12906895 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- CAS No. 651334-84-8](/img/structure/B12906895.png)
1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the indole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorine atoms or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Interaction: It could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1H-indole: A simpler indole derivative with a chlorine atom.
3-((3-Chlorophenyl)sulfonyl)-1H-indole: Lacks the piperidinylmethyl group.
1-(Piperidin-4-ylmethyl)-1H-indole: Lacks the sulfonyl and chlorophenyl groups.
Uniqueness
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity.
Propiedades
Número CAS |
651334-84-8 |
|---|---|
Fórmula molecular |
C20H20Cl2N2O2S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
5-chloro-3-(3-chlorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-5-4-16(22)11-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2 |
Clave InChI |
JBEJTDQUPYTGDA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
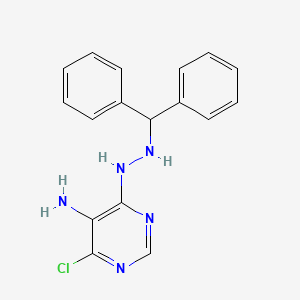


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
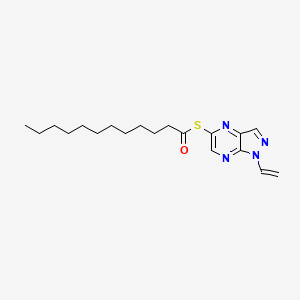
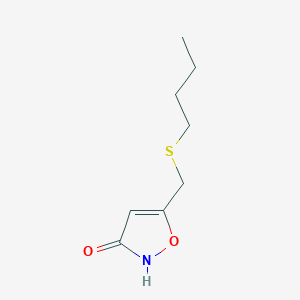
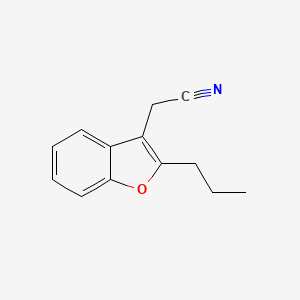
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
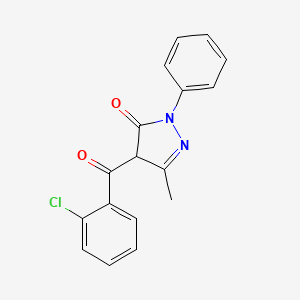
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
